2-(3-Phenyl-pyrazol-1-yl)-ethylamine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZYXZSZKPQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Analogues
Pyrazole vs. Imidazole Derivatives
Pyrazole and imidazole rings are bioisosteres, but their electronic and steric profiles differ. For example:
- 2-(1H-Benzo[d]imidazol-2-yl)ethylamine (): This imidazole-containing analogue shows leishmanicidal activity due to its fused benzimidazole system, which enhances planarity and interaction with parasitic enzymes.
- 2-(2-Methyl-imidazol-1-yl)-ethylamine (): Substitution with a methyl-imidazole group improves glucokinase activation (EC₅₀ = 9 nM) compared to simpler amines.
Substituent Effects on the Pyrazole Ring
Substituents on the pyrazole ring critically influence biological activity:
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (): The 3,5-dimethyl substitution reduces steric hindrance compared to the 3-phenyl group, possibly enhancing metabolic stability. However, the phenyl group in 2-(3-Phenyl-pyrazol-1-yl)-ethylamine may improve binding affinity to aromatic-rich enzyme pockets (e.g., glucokinase’s C-pocket) .
- Ferrocenyl-Substituted Pyrazoles (): Ferrocenyl groups introduce redox activity and metal coordination capacity, as seen in (R)-N,N-dimethyl-1-[(S)-2-{3-(1-phenyl)-1H-pyrazolyl}-ferrocenyl]ethylamine. The absence of a ferrocenyl moiety in the parent compound limits its application in chelation therapy but simplifies its pharmacokinetic profile .
Ethylamine Side Chain Modifications
The ethylamine chain’s substitution pattern significantly impacts potency:
- 2-Pyrrolidin-1-yl-ethylamine (): Incorporation of a pyrrolidine ring in the R2 position enhances glucokinase activation (EC₅₀ = 6 nM) by stabilizing charge-transfer interactions. The unmodified ethylamine in 2-(3-Phenyl-pyrazol-1-yl)-ethylamine may require additional functional groups for similar potency .
- N,N-Diethyl Ethylamine (): Bulky diethyl substituents reduce enzyme potency (EC₅₀ = 163 nM), suggesting that the phenyl-pyrazole group’s moderate size in the parent compound balances steric effects and binding efficiency .
Table 1: Comparative Enzymatic Activity (EC₅₀) of Ethylamine Derivatives
| Compound | EC₅₀ (nM) | Key Structural Feature | Reference |
|---|---|---|---|
| 2-(3-Phenyl-pyrazol-1-yl)-ethylamine | N/A* | 3-phenyl pyrazole | [6] |
| 2-(2-Methyl-imidazol-1-yl)-ethylamine | 9 | Methyl-imidazole | [1] |
| 2-Pyrrolidin-1-yl-ethylamine | 6 | Pyrrolidine ring | [1] |
| N,N-Diethyl Ethylamine | 163 | Bulky diethyl substituent | [1] |
*Direct data for 2-(3-Phenyl-pyrazol-1-yl)-ethylamine is unavailable; inferred from structural analogues.
Table 2: Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Bioactivity Context |
|---|---|---|---|
| 2-(3-Phenyl-pyrazol-1-yl)-ethylamine | ~2.1 | ~15 (aqueous) | Antibacterial, enzyme modulation |
| 2-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine | 1.8 | ~20 | Improved metabolic stability |
| 2-(Benzo[d]imidazol-2-yl)-ethylamine | 1.5 | ~10 | Antiparasitic |
*Estimated using analogous structures (Evidences 1, 9).
常见问题
Q. What are the standard synthetic methodologies for preparing 2-(3-phenyl-pyrazol-1-yl)-ethylamine and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
- Step 1 : React phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
- Step 2 : Introduce the ethylamine moiety via alkylation. For instance, react 3-phenyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) under reflux in ethanol .
- Purification : Recrystallize the product using ethanol/DMF mixtures and confirm purity via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
Q. Key Data :
Q. How are structural and purity characteristics of 2-(3-phenyl-pyrazol-1-yl)-ethylamine validated?
Methodological Answer:
- Spectroscopy : IR spectroscopy confirms NH stretching (3200–3400 cm⁻¹) and pyrazole C=N (1600–1650 cm⁻¹). H NMR in DMSO-d6 shows peaks for pyrazole protons (δ 6.5–8.5 ppm) and ethylamine chain (δ 2.8–3.5 ppm) .
- Chromatography : TLC with iodine visualization ensures single-spot purity. HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<2%) .
Q. What in vitro pharmacological screening strategies are used for this compound?
Methodological Answer:
- Glucose Uptake Assays : Incubate rat hepatocytes with 10 mM glucose and measure uptake using radiolabeled 2-deoxy-D-glucose. Compound 19e (a derivative) showed 2.5-fold increased uptake at 10 μM .
- Receptor Binding Studies : Use histamine H1 receptor-expressing cells to assess competitive binding via fluorescence polarization (e.g., 2-(2-pyridyl)-ethylamine analogs in ) .
Q. Key Pharmacological Data :
| Compound | Activity (Glucose Uptake) | Receptor Binding (IC₅₀, μM) |
|---|---|---|
| 19e | 2.5x increase at 10 μM | N/A |
| Analog X | N/A | 12.3 (H1 receptor) |
Advanced Research Questions
Q. How can substituent effects on the pyrazole ring influence bioactivity?
Methodological Answer:
- Rational Design : Introduce electron-withdrawing groups (e.g., -SO₂CH₃) at the para position to enhance metabolic stability. For example, 3-(4-methanesulfonylphenoxy) derivatives showed improved hepatocyte activity .
- SAR Analysis : Compare EC₅₀ values across analogs. Substituents at the 5-position (e.g., 3-methylpyridinyl) enhance glucokinase activation by 40% .
Q. What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Normalize cell lines (e.g., HepG2 vs. primary hepatocytes) and glucose concentrations (5 mM vs. 10 mM) to reduce variability .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that may explain inconsistent in vivo results .
Q. What computational approaches predict binding modes with target receptors?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
